Ethotoin
Beschreibung
Historical Context of Ethotoin Development and Introduction
The modern era of antiepileptic drug therapy commenced with the introduction of phenobarbital (B1680315) in 1912, followed by phenytoin (B1677684) in 1938 ccjm.org. This compound was subsequently granted Food and Drug Administration (FDA) approval in 1957, with Abbott Laboratories responsible for its initial marketing wikipedia.org. The synthesis of this compound involves a multi-step process, beginning with the reaction of benzaldehyde (B42025) oxynitrile with urea (B33335) or ammonium (B1175870) bicarbonate to form an intermediate urea derivative wikipedia.org. This intermediate then cyclizes under acidic conditions to produce 5-phenylhydantoin, which is subsequently alkylated with ethyl iodide to yield this compound wikipedia.org. Despite its availability for over three decades, comprehensive clinical trials to establish its efficacy and safety adequately have been limited, which has restricted its widespread use neupsykey.com.
The following table outlines key historical milestones related to this compound and the broader antiepileptic drug development:
| Year | Event | Source |
| 1912 | Phenobarbital introduced as an antiepileptic drug. | ccjm.org |
| 1938 | Phenytoin marketed as an antiepileptic drug. | ccjm.orgnih.gov |
| 1957 | This compound (Peganone) granted FDA approval to Abbott Laboratories. | wikipedia.org |
| 2003 | Peganone acquired by Ovation Pharmaceuticals. | wikipedia.org |
| 2018 | This compound manufacturing, distribution, and sale discontinued (B1498344). | wikipedia.org |
Therapeutic Class and General Indications within Epilepsy Management
This compound is categorized as an anticonvulsant and belongs to the hydantoin (B18101) class of drugs wikipedia.orgdrugbank.com. It is recognized as an Anti-epileptic Agent, with its pharmacological classification also including Voltage-Gated Sodium Channel Blockers nih.gov. The mechanism of action for this compound is considered to be highly similar to that of phenytoin nih.govwikipedia.orgdrugbank.compediatriconcall.com. It exerts its antiepileptic effects without inducing general central nervous system depression nih.govdrugbank.compediatriconcall.com. The primary mechanism involves the stabilization of neuronal membranes, predominantly by influencing sodium ion channels patsnap.com. This compound prolongs the inactive state of these sodium channels following an action potential, thereby inhibiting the rapid, repetitive firing of action potentials patsnap.com. This action is crucial in mitigating the erratic electrical activity that characterizes seizures patsnap.com. Additionally, this compound may also exert influence on other ion channels, such as those responsible for calcium regulation patsnap.com.
This compound is indicated for the control of specific seizure types within epilepsy management. Its approved indications include generalized tonic-clonic seizures, historically known as grand mal seizures, and partial complex seizures, also referred to as psychomotor or focal-onset impaired awareness seizures wikipedia.orgdrugbank.compediatriconcall.comdrugs.comcureepilepsy.org.
Evolution of Antiepileptic Drug Landscape and this compound's Current Status
The past century, particularly the last five decades, has witnessed a substantial expansion in the development of antiepileptic drugs nih.gov. While newer AEDs have not consistently demonstrated superior efficacy compared to conventional medications, they have often presented improved pharmacokinetic and safety profiles nih.gov. This compound is generally considered less toxic than phenytoin, though it is also recognized as less effective nih.gov.
In the contemporary antiepileptic drug landscape, this compound is no longer commonly utilized nih.govdrugbank.com. Its clinical application has been constrained by factors such as its hypnotic properties and comparatively lower anticonvulsant potency neupsykey.com. Furthermore, the availability of numerous newer AEDs introduced since the 1990s, including compounds like gabapentin, lamotrigine, topiramate, oxcarbazepine, and levetiracetam, has broadened therapeutic options and consequently led to a reduction in the use of older agents like this compound neupsykey.combahrainmedicalbulletin.com. These newer medications often offer enhanced tolerability, contributing to their preference in clinical practice neupsykey.com. A significant development reflecting this compound's current status occurred in 2018, when its manufacturing, distribution, and sale were discontinued due to a combination of low product demand and complex manufacturing difficulties wikipedia.org. As a result, this compound is presently not available in the United States wikipedia.org.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-ethyl-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQIFWWUIBRPBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6023020 | |
| Record name | Ethotoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ethotoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in cold water, more soluble in hot water. Freely soluble in alcohol, ether, benzene, dilute aqueous solutions of alkali hydroxides., 2.38e+00 g/L | |
| Record name | Ethotoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHOTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethotoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Stout prisms from water. | |
CAS No. |
86-35-1 | |
| Record name | Ethotoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethotoin [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethotoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ethotoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760074 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethotoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6023020 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethotoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHOTOIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46QG38NC4U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHOTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethotoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
94 °C | |
| Record name | Ethotoin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00754 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHOTOIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3580 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethotoin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014892 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Pharmacological Profile of Ethotoin
Pharmacokinetics of Ethotoin
The pharmacokinetic profile of this compound involves its absorption, distribution, metabolism, and excretion. This compound generally exhibits an elimination half-life ranging from 3 to 9 hours when plasma concentrations are below approximately 8 µg/mL. nih.govpharmacompass.comdrugbank.comdrugs.comfda.govtajpharma.combsgdtphcm.vnfda.gov
Absorption Characteristics
This compound is absorbed relatively rapidly following oral administration. drugs.comfda.govtajpharma.comfda.govrxlist.com However, the precise extent of its oral absorption has not been definitively established. drugbank.comfda.govtajpharma.comfda.govrxlist.com Studies involving single oral doses of racemic this compound have indicated minor differences in the absorption of its enantiomers. nih.gov
Elimination and Excretion Patterns
This compound undergoes hepatic metabolism, which is a saturable process, particularly concerning the formation of its major metabolites: N-deethyl and p-hydroxyl-ethotoin. fda.govnih.govdrugs.comdrugbank.com These primary metabolites are subsequently conjugated with glucuronic acid. nih.govpharmacompass.com Additionally, the N-deethylated metabolite can be further transformed into 2-phenylhydantoic acid. nih.govpharmacompass.com Studies investigating the urinary excretion patterns of this compound and its five metabolites have indicated a partial saturation in the dealkylation process at higher dose levels. nih.govpharmacompass.com This saturation, alongside the potential saturation of the p-hydroxylation process, contributes to the observed dose-dependent kinetics of this compound. nih.govpharmacompass.com
Half-Life Determination and Variability
The elimination half-life of this compound typically ranges from 3 to 9 hours, especially when plasma concentrations are below approximately 8 µg/mL. fda.govnih.govdrugs.comdrugbank.compharmacompass.comfda.govwikipedia.org Research involving single oral doses of 500 mg, 1000 mg, and 1500 mg has demonstrated that this compound exhibits substantial nonlinear kinetics. fda.govdrugs.comfda.gov This nonlinearity can become more pronounced with multiple dosing, potentially leading to plasma accumulation. fda.govdrugs.comfda.gov In contrast, 5-phenylhydantoin, a significant metabolite of this compound, possesses a considerably longer half-life, reported as 18.69 ± 6.11 hours. nih.govebi.ac.ukresearchgate.net A study in adult inpatients receiving other anticonvulsants reported an this compound half-life of 5 hours following a 25 mg/kg administration. nih.govresearchgate.net
Table 1: this compound and Metabolite Half-Lives
| Compound | Half-Life (Range/Mean ± SD) | Conditions | Source |
| This compound | 3-9 hours | Plasma concentrations < 8 µg/mL | fda.govnih.govdrugs.comdrugbank.compharmacompass.comwikipedia.org |
| This compound | 5 hours | Single dose, 25 mg/kg in adult inpatients | nih.govresearchgate.net |
| 5-phenylhydantoin | 18.69 ± 6.11 hours | Following racemic this compound administration | nih.govebi.ac.ukresearchgate.net |
Population Pharmacokinetics
This compound's pharmacokinetics are characterized by nonlinearity, which can result in plasma accumulation when administered in multiple doses. fda.govdrugs.comfda.gov Pharmacokinetic studies in pediatric populations have also revealed this nonlinear behavior. ebi.ac.uk
Inter-Individual Variability in Pharmacokinetic Parameters
Inter-individual variability in drug response is a recognized phenomenon influenced by various pharmacokinetic factors, including absorption, distribution, protein binding, and clearance. derangedphysiology.com While this compound's nonlinear kinetics and potential for plasma accumulation suggest inter-individual differences, specific detailed research findings on the extent and contributing factors of this compound's inter-individual pharmacokinetic variability are not extensively documented in the provided information. However, the concept of significant interpatient variability in pharmacokinetic parameters is acknowledged for structurally similar drugs like phenytoin (B1677684). researchgate.netneupsykey.com
Age-Dependent Pharmacokinetics
The rate of hepatic biotransformation for hydantoin (B18101) anticonvulsants, including this compound, is known to be higher in younger children and decreases with advancing age. nih.govpharmacompass.com The safety and effectiveness of this compound in the pediatric population have been established based on open-label, uncontrolled clinical experience in patients as young as one year of age. fda.govdrugs.com However, clinical studies of this compound have not included a sufficient number of subjects aged 65 and over to definitively determine if their response differs from that of younger individuals. fda.govdrugs.com Pediatric dosing is typically adjusted based on the patient's age and weight. fda.govdrugs.comuspharmacist.com
Enantioselective Pharmacokinetics
Isomeric Absorption Differences
Following the oral administration of racemic this compound, notable differences in absorption between its enantiomers have been observed. The Cmax (maximum plasma concentration) and AUC0-infinity (area under the plasma concentration-time curve from time zero to infinity) values for (+)-(S)-ethotoin were found to be significantly greater than those for (-)-(R)-ethotoin. nih.govebi.ac.uk Despite these absorption differences, the elimination half-lives of the two isomers were virtually identical, with reported values of 12.35 ± 5.15 hours for (-)-(R)-ethotoin and 12.28 ± 5.34 hours for (+)-(S)-ethotoin. nih.govebi.ac.uk Furthermore, parameters derived from AUC0-infinity, such as clearance (Cl0/F) and volume of distribution (V(area)/F), also showed slight differences between the isomers. nih.govebi.ac.uk These findings collectively suggest that a small difference in the absorption rates of the two isomers accounts for the observed stereoselective disposition of the drug, while their metabolic profiles are unlikely to differ significantly given their similar elimination rates. nih.govebi.ac.ukresearchgate.netijpsonline.com
Table 2: Enantiomeric Pharmacokinetic Parameters of this compound (Single Oral Dose of 1000 mg Racemate)
| Parameter | (+)-(S)-Ethotoin (Mean ± SD) | (-)-(R)-Ethotoin (Mean ± SD) | Significance (p-value) | Source |
| Cmax | Significantly Greater | Lower | Significant | nih.govebi.ac.uk |
| AUC0-infinity | Significantly Greater | Lower (Ratio 0.88) | Significant | nih.govebi.ac.uk |
| Elimination Half-Life | 12.28 ± 5.34 h | 12.35 ± 5.15 h | Virtually Identical | nih.govebi.ac.uk |
| Cl0/F | Differed Slightly | Differed Slightly | Slight Differences | nih.govebi.ac.uk |
| V(area)/F | Differed Slightly | Differed Slightly | Slight Differences | nih.govebi.ac.uk |
Isomeric Elimination Rates
This compound exists as a racemic mixture, comprising two enantiomers: (+)-(S)-ethotoin and (-)-(R)-ethotoin. Research investigating the enantioselective pharmacokinetics of this compound in humans following single oral doses of the racemate has revealed that while the maximum plasma concentration (Cmax) and area under the curve from time zero to infinity (AUC0-infinity) values for (+)-(S)-ethotoin were significantly higher than those for (-)-(R)-ethotoin, the elimination half-lives of the two isomers were found to be virtually identical. nih.govebi.ac.uk
The mean elimination half-lives observed for the isomers are detailed in the table below:
| Isomer | Elimination Half-Life (h) |
| (-)-(R)-ethotoin | 12.35 ± 5.15 |
| (+)-(S)-ethotoin | 12.28 ± 5.34 |
Pharmacodynamics of this compound
Relationship between Concentration and Antiepileptic Effect
The therapeutic plasma concentration range for this compound is suggested to be between 15 and 50 µg/mL. fda.govfda.govcyim.com However, it is important to note that this therapeutic range is not as extensively documented as those established for other antiepileptic drugs. fda.govfda.govcyim.com
In preclinical studies, this compound has demonstrated efficacy against various seizure models. It was found to be effective in laboratory animals against electroshock convulsions and, to a lesser extent, against complex partial (psychomotor) and pentylenetetrazol-induced seizures. fda.govfda.govcyim.comcaymanchem.com Specifically, in rats, this compound administered at doses ranging from 500 to 1000 mg/kg was observed to shorten the duration of the tonic extensor component of seizures induced by maximal electroshock. caymanchem.com At a dose of 1000 mg/kg, it decreased the duration of the tonic phase of seizures but did not impact the duration of the clonic phase at any tested dose. caymanchem.com The relationship between the administered dose and the resulting concentrations of this compound and its metabolites is non-linear. drugs.com
Absence of General Central Nervous System Depression as a Primary Effect
A distinguishing characteristic of this compound is its ability to exert an antiepileptic effect without causing general central nervous system (CNS) depression as a primary outcome. nih.govdrugbank.comfda.govfda.govpediatriconcall.comcyim.compharmacompass.comwikidoc.orgdrugcentral.orguspharmacist.com This contrasts with some other antiepileptic agents that may induce more pronounced sedative or depressant effects on the CNS. nih.govdrugbank.comfda.govfda.govpediatriconcall.comcyim.compharmacompass.comwikidoc.orgdrugcentral.orguspharmacist.com
Preclinical Research on Ethotoin
Animal Model Studies of Anticonvulsant Efficacy
Behavioral Teratogenicity Assessments
Preclinical research on the behavioral teratogenic potential of ethotoin has been investigated primarily through animal models to understand its effects on offspring neurodevelopment following prenatal exposure. One notable study compared the behavioral teratogenic potential of this compound with other hydantoin (B18101) anticonvulsants, including phenytoin (B1677684), mephenytoin (B154092), and hydantoin, in rats. nih.gov
In this study, pregnant Sprague-Dawley CD rats were orally administered this compound at a dose of 600 mg/kg daily from gestational days 7 to 18. nih.govchemsrc.com Maternal serum concentrations of this compound were measured, with a mean concentration of 65.2 ± 10.45 µg/mL and a free fraction of 11% one hour after dosing on gestational day 18. nih.gov
Detailed Research Findings:
The assessment of behavioral outcomes in offspring exposed to this compound prenatally revealed specific patterns:
Mortality and Weight: Preweaning mortality in this compound-exposed offspring was reported at 2.0%, which was slightly higher than the 0.8% observed in control animals. nih.gov Additionally, animals exposed to this compound exhibited a consistent reduction in weight, weighing approximately 6.6% less than control animals throughout the study period. nih.govchemsrc.com
Behavioral Parameters: Crucially, offspring prenatally exposed to this compound were not consistently different from controls in behavior. nih.gov This contrasts with observations for other compounds tested in the same study, such as phenytoin, which led to increased early locomotor activity and abnormal circling behavior in a significant percentage of offspring, along with deficits in complex maze performance and air-righting reflex development. nih.gov Mephenytoin exposure also resulted in an early delay in the air-righting reflex. nih.gov
The findings suggested an ordinal relationship among the tested drugs regarding their behavioral teratogenic efficacy: phenytoin was significantly more potent than mephenytoin, which in turn was more potent than this compound and hydantoin, with the latter two being comparable to controls. nih.gov This indicates that this compound possesses a considerably lower behavioral teratogenic potential compared to phenytoin and mephenytoin in this animal model. nih.gov
Data Tables:
| Compound | Dose (mg/kg, Oral, GD 7-18) | Maternal Serum Conc. (µg/mL, GD 18) | Free Fraction (%) | Preweaning Mortality (%) | Offspring Weight (vs. Control) | Behavioral Teratogenicity |
| This compound | 600 nih.govchemsrc.com | 65.2 ± 10.45 nih.gov | 11 nih.gov | 2.0 nih.gov | ~6.6% less nih.govchemsrc.com | Not consistently different from controls nih.gov |
| Phenytoin | 200 nih.gov | 16.0 ± 3.3 nih.gov | 16 nih.gov | 25.0 nih.gov | Not significantly different nih.gov | Increased early locomotor activity, abnormal circling behavior (27%), deficits in maze performance, delayed air-righting reflex nih.gov |
| Mephenytoin | 100 nih.gov | 10.7 ± 3.0 nih.gov | 18 nih.gov | 6.3 nih.gov | ~6.6% less nih.gov | Early delay in air-righting reflex nih.gov |
| Hydantoin | 1200 nih.gov | Not specified | Not specified | 12.5 nih.gov | Not significantly different nih.gov | Not consistently different from controls nih.gov |
| Control | Vehicle (propylene glycol) nih.gov | Not applicable | Not applicable | 0.8 nih.gov | Baseline | Baseline |
Clinical Research and Therapeutic Applications of Ethotoin
Clinical Efficacy in Seizure Disorders
Ethotoin is an approved medication for the control of specific seizure types. fda.govdoctorlib.orgmayoclinic.orgcureepilepsy.org
Efficacy in Tonic-Clonic Seizures
This compound has demonstrated clinical efficacy in the treatment of tonic-clonic (grand mal) seizures. fda.govdoctorlib.orgmayoclinic.orgcureepilepsy.org It is believed to act in the motor cortex by stabilizing the seizure threshold and inhibiting the spread of seizure activity. medscape.com Furthermore, it may inhibit the activity of brain stem centers responsible for the tonic phase of grand mal seizures. medscape.com
Efficacy in Complex Partial Seizures
This compound is also indicated for the control of complex partial (psychomotor) seizures. fda.govdoctorlib.orgmayoclinic.orgcureepilepsy.org Studies in laboratory animals have shown its effectiveness against electroshock convulsions and, to a lesser extent, against complex partial seizures. fda.govcyim.comfda.gov
Limitations in Other Seizure Types
While effective for tonic-clonic and complex partial seizures, this compound is generally ineffective against other seizure types. doctorlib.org For instance, it is not effective in absence seizures and may even exacerbate them. doctorlib.orgneupsykey.comdrugfuture.com Its utility is also limited in clonic, myoclonic, and atonic or akinetic seizures. doctorlib.org
Comparative Clinical Studies
The clinical use of this compound is often considered in the context of other antiepileptic drugs, particularly other hydantoins.
Comparison with Phenytoin (B1677684) and Mephenytoin (B154092) in Efficacy and Tolerability
This compound is a hydantoin (B18101) derivative, chemically similar to phenytoin and mephenytoin. drugbank.comwikipedia.org Historically, this compound has been considered less toxic than phenytoin but also less effective. nih.govneupsykey.com In animal studies, this compound was found to be only about one-fourth as effective as phenytoin in inhibiting electrically induced convulsions. neupsykey.com
The clinical use of this compound and mephenytoin is often limited due to the availability of newer antiepileptic drugs with better efficacy and tolerability profiles. doctorlib.org Mephenytoin, introduced after phenytoin, has a significant metabolite, nirvanol, which is known to be quite toxic, and mephenytoin itself can cause potentially fatal blood dyscrasias. wikipedia.org
A single-dose pharmacokinetic study comparing mephenytoin and this compound in adult inpatients on stable regimens of other anticonvulsants revealed differences in their pharmacokinetic profiles. This compound had a time to peak concentration (Tmax) of 2 hours and a half-life (T1/2) of 5 hours. In contrast, mephenytoin had a Tmax of 1 hour and a T1/2 of 7 hours, with its metabolite, 5-ethyl-5-phenylhydantoin, exhibiting a much longer T1/2 of 96 hours. nih.gov This suggests that while mephenytoin's metabolite provides prolonged anticonvulsant effectiveness, this compound's shorter half-life necessitates divided daily doses to maintain steady-state levels, which may limit its practical usefulness. nih.gov
The following table summarizes some comparative aspects of this compound, Phenytoin, and Mephenytoin:
| Feature | This compound | Phenytoin | Mephenytoin |
| Approved Indications | Tonic-clonic, Complex Partial Seizures doctorlib.org | Tonic-clonic, Partial Seizures doctorlib.org | Refractory Partial Epilepsy nih.gov |
| Relative Efficacy | Less effective than phenytoin nih.govneupsykey.com | Highly effective for indicated seizures doctorlib.org | Less effective than newer agents doctorlib.org |
| Relative Toxicity | Less toxic than phenytoin nih.gov | Can have significant adverse effects doctorlib.org | Can cause fatal blood dyscrasia wikipedia.org |
| Elimination Half-life | 3-9 hours fda.govcyim.comneupsykey.com | Highly variable due to non-linear kinetics mims.com | 7 hours (parent drug), 96 hours (metabolite) nih.gov |
| Current Clinical Use | Limited, historical interest drugbank.comdoctorlib.org | Widely used, but with considerations doctorlib.org | Limited, no longer available in US/UK wikipedia.orgnih.gov |
Pharmacovigilance and Adverse Event Profiles
Serious Adverse Reactions and Their Clinical Implications
Immune-Mediated and Hypersensitivity Reactions
This compound use has been associated with immune-mediated and hypersensitivity reactions, which can range in severity. Allergic reactions, including skin rash, itching, hives, and swelling of the face, lips, tongue, or throat, have been reported drugs.comclevelandclinic.orgpatsnap.comadam.com. More severe manifestations include Stevens-Johnson syndrome, a serious skin reaction characterized by blistering and peeling rxlist.compediatriconcall.comfda.govdrugs.comdrugs.com. Additionally, a lupus-like syndrome, presenting with symptoms such as rash on the cheeks or other body parts, sun sensitivity, muscle or joint pain, chest pain, shortness of breath, and swelling in the extremities, has been observed drugs.commyactivehealth.com. Lymphadenopathy, or swollen glands, may also occur drugs.commayoclinic.orgmedicinenet.com. Patients should be monitored for early signs of such reactions, including fever, sore throat, and mouth ulcers drugs.com.
Neurological Adverse Effects
Neurological adverse effects associated with this compound are commonly reported and include central nervous system (CNS) depression, though the drug is noted to exert its antiepileptic effect without causing general CNS depression rxlist.compediatriconcall.comdrugbank.comfda.gov. Common neurological effects include dizziness, drowsiness, fatigue, headache, insomnia, numbness, and tingling rxlist.compediatriconcall.comdrugs.comdrugs.commedicinenet.commedindia.net. More specific neurological manifestations can include ataxia (lack of balance or coordination), nystagmus (uncontrolled side-to-side eye movements), and diplopia (double vision) rxlist.compediatriconcall.comfda.govdrugs.comadam.comdrugs.commedicinenet.com. In cases of acute overdosage, symptoms may include drowsiness, visual disturbance, nausea, and ataxia, with coma possible at very high dosages fda.gov.
Psychiatric and Behavioral Manifestations
This compound, like other antiepileptic drugs, has been linked to psychiatric and behavioral manifestations. A pooled analysis of trials involving various antiepileptics indicated an increased risk of suicidal thoughts or behavior, with an incidence rate of 0.43% in treated patients compared to 0.24% in placebo recipients drugs.com. This risk can emerge as early as one week after initiation and persist throughout the treatment duration drugs.com. Patients taking this compound may experience new or worsening depression, anxiety, agitation, restlessness, irritability, aggression, or violent behavior rxlist.comcureepilepsy.orgdrugs.comclevelandclinic.orgadam.commyactivehealth.commayoclinic.orgmedicinenet.com. Monitoring for these behavioral changes and immediate reporting to a healthcare provider is crucial cureepilepsy.orgclevelandclinic.orgdrugs.commayoclinic.orgmedicinenet.com.
Long-Term Safety and Tolerability Assessments
Long-term safety and tolerability assessments for this compound indicate several considerations. Blood dyscrasias, including megaloblastic anemia, aplastic anemia, and pancytopenia, have been reported, and patients with a history of hematologic reactions to any drug may be at increased risk rxlist.comfda.govdrugs.commyactivehealth.commedicinenet.comrxlist.com. Early detection of hematologic changes is important, and patients should be advised of symptoms such as fever, sore throat, mouth ulcers, infections, easy bruising, or petechial/purpuric hemorrhage drugs.com. This compound may interfere with folic acid metabolism, potentially precipitating megaloblastic anemia fda.govdrugs.comrxlist.com. Liver problems, characterized by symptoms such as dark urine, fatigue, loss of appetite, nausea, abdominal pain, light-colored stools, vomiting, or yellow skin/eyes (jaundice), have also occurred rxlist.comdrugs.comdrugs.commyactivehealth.commedicinenet.com. Regular monitoring of complete blood count (CBC) and urinalysis at the initiation of therapy and monthly for several months is recommended, along with liver function tests if signs of dysfunction appear drugs.commyactivehealth.comrxlist.com. Gum hypertrophy (swelling in the gums) is another common long-term side effect, though it has been noted to subside in some patients when this compound was substituted for other hydantoins rxlist.comcureepilepsy.orgadam.com.
Drug-Drug Interactions Involving this compound
This compound is known to interact with a wide range of other medications, with over 400 drugs identified as having potential interactions drugs.comdrugs.com. These interactions can be classified as major, moderate, or minor, with a significant number falling into the moderate category drugs.comdrugs.com. It is crucial for healthcare providers to be aware of all medications a patient is taking, including over-the-counter drugs, vitamins, and herbal supplements, to manage potential interactions rxlist.comcureepilepsy.orgadam.com.
Interactions Affecting this compound Pharmacokinetics
This compound undergoes hepatic metabolism, exhibiting saturable metabolism with respect to the formation of its major metabolites, N-deethyl and p-hydroxyl-ethotoin drugbank.comfda.gov. This saturable metabolism can lead to non-linear kinetics, meaning that the relationship between the dose and the drug's concentration in the body is not proportional, especially at higher doses fda.govnih.govfda.gov. The elimination half-life of this compound is generally in the range of 3 to 9 hours wikipedia.orgfda.gov.
This compound's pharmacokinetics can be influenced by other drugs, particularly those affecting liver enzymes involved in drug metabolism. For instance, this compound may increase the metabolism of certain drugs, such as ethinylestradiol and diethylstilbestrol (B1670540) drugbank.com. Conversely, some drugs can increase the metabolism of this compound, potentially decreasing its therapeutic efficacy. For example, the metabolism of clonazepam and clindamycin (B1669177) can be increased when combined with this compound drugbank.com.
A notable interaction exists with coumarin (B35378) anticoagulants (e.g., warfarin). While direct documentation for this compound is limited, a similar two-way interaction observed with phenytoin suggests that this compound may stimulate coumarin metabolism, leading to decreased serum levels of anticoagulants and increased prothrombin-proconvertin concentrations rxlist.comfda.govfda.gov. Conversely, coumarin anticoagulants may inhibit this compound's metabolism, increasing its serum levels and prolonging its half-life rxlist.comfda.govfda.gov.
This compound can also affect the excretion rate of certain compounds, such as aminophylline (B1665990) and caffeine, potentially leading to lower serum levels and reduced efficacy of these drugs drugbank.com.
Special Population Considerations in this compound Research
Pregnancy and Lactation Research
Assessment of Fetal Harm and Teratogenicity
This compound has been identified as a substance capable of causing fetal harm when administered to pregnant individuals. Clinical literature contains multiple reports indicating that the use of antiepileptic drugs (AEDs) during pregnancy is associated with an increased incidence of birth defects in offspring. While more extensive data exist for other hydantoin anticonvulsants such as phenytoin and phenobarbital (B1680315), reports suggest a possible similar association with this compound nih.govwikidata.orgfishersci.cauni.lu.
Specific malformations noted in a limited number of human cases following in utero exposure to this compound include cleft lip/palate and patent ductus arteriosus, observed in two out of six reported offspring exposed during the first trimester wikidata.org.
Animal studies have also investigated the teratogenic potential of this compound. A study conducted in pregnant Sprague-Dawley CD rats orally administered this compound (600 mg/kg) on gestational days 7-18. This research compared the behavioral teratogenic potential of this compound with other hydantoins like phenytoin, mephenytoin, and hydantoin. The findings indicated that this compound exposure resulted in mild preweaning mortality and a reduction in offspring weight.
Table 1: Effects of this compound Exposure on Rat Offspring (Gestational Days 7-18)
| Parameter | This compound (600 mg/kg) | Control |
| Preweaning Mortality | 2.0% | Not specified |
| Offspring Weight | ~6.6% less | Control weight |
| (compared to control) | ||
| Source: |
Given the potential for fetal harm, healthcare providers are advised to recommend that pregnant patients receiving this compound enroll in the North American Antiepileptic Drug (NAAED) Pregnancy Registry to facilitate further data collection and understanding of outcomes nih.govwikidata.org.
Neonatal Outcomes in Exposed Pregnancies
Beyond structural malformations, the maternal ingestion of antiepileptic drugs, particularly barbiturates, has been linked to a neonatal coagulation defect that can lead to bleeding in the early neonatal period, typically within 24 hours of birth fishersci.ca. The potential for this defect should be considered with the use of this compound fishersci.ca.
General research on antiepileptic drugs indicates that children exposed in utero may be at an increased risk for adverse cognitive and behavioral outcomes. Animal studies further support this by demonstrating that in utero AED exposure can induce neuronal apoptosis and behavioral teratogenesis in the developing brain. While these broader findings highlight general concerns within the AED class, specific detailed human data on the direct neonatal outcomes following this compound exposure, such as Apgar scores or specific neurological deficits, are limited in the available literature.
Excretion into Breast Milk and Infant Exposure
This compound is known to be excreted into breast milk nih.govfishersci.ca. Due to the potential for serious adverse reactions in nursing infants from this compound exposure, a careful decision must be made regarding whether to discontinue nursing or to discontinue the drug, taking into account the drug's importance to the mother's health nih.govfishersci.ca.
Currently, there are no adequate human studies specifically detailing the concentration of this compound in breast milk or comprehensively determining the precise infant risk associated with its use during breastfeeding. However, general pharmacokinetic principles for drug excretion into milk suggest that factors such as the drug's lipid solubility, molecular size, maternal blood levels, protein binding, and the elimination half-life in both the mother and infant can influence the extent of infant exposure. Despite the lack of specific human lactation data for this compound, it has been suggested that, by analogy with phenytoin (a more potent hydantoin anticonvulsant considered compatible with breastfeeding), this compound might also be classified similarly.
Compound Names and PubChem CIDs
Advanced Research Methodologies and Analytical Techniques for Ethotoin
Study Designs in Clinical Research
Retrospective Chart Reviews and Uncontrolled Trials
Retrospective chart reviews and uncontrolled trials represent foundational approaches in clinical research, particularly in the early stages of drug evaluation or for assessing real-world outcomes in specific patient populations. These methodologies involve examining existing patient records or observing patient cohorts without a comparative control group.
Furthermore, the safety and effectiveness of ethotoin in the pediatric population were established based on open-label, uncontrolled experience in patients as young as one year old with various seizure types fda.govcyim.com.
While valuable for hypothesis generation and exploring drug effects in specific clinical settings, uncontrolled trials inherently carry a risk of bias, as they lack a comparator group to account for confounding factors or the natural course of the disease nih.gov. They are often utilized in Phase 1 trials to determine pharmacokinetic properties of a new drug nih.gov.
Design of Prospective Controlled Clinical Trials
Prospective controlled clinical trials are considered the gold standard for evaluating the efficacy and safety of therapeutic interventions due to their ability to minimize bias and establish causality. These trials involve designing a study protocol before patient enrollment and actively following participants forward in time.
The findings from retrospective studies on this compound have highlighted the need for more robust prospective controlled trials, particularly for specific seizure types like tonic seizures, to confirm observed effects and establish definitive efficacy nih.gov.
Key design elements of prospective controlled clinical trials include:
Randomization: Patients are randomly assigned to either a treatment group (receiving this compound) or a control group (receiving placebo or an active comparator). This helps ensure that known and unknown confounding factors are evenly distributed between groups nih.gov.
Blinding: To prevent bias, trials are often blinded, meaning participants, investigators, or both are unaware of the assigned treatment. Double-blind, placebo-controlled designs are frequently employed for antiepileptic drugs to objectively assess treatment effects nih.govclinconnect.iojle.com.
Control Group: The choice of control group is critical. Placebo-controlled trials are used when no standard effective treatment exists or when adding a new drug to existing therapy. Active comparator trials are used to compare a new drug against an established treatment europa.eu.
Pre-specified Endpoints: Clear, measurable primary and secondary endpoints are defined before the trial begins to objectively assess the drug's effect on seizure frequency, duration, or other relevant clinical outcomes.
Statistical Power: Trials are designed with sufficient sample size to detect a clinically meaningful difference if one exists, ensuring the reliability of the results.
Modern clinical trial design also incorporates adaptive and enrichment strategies. Adaptive designs allow for modifications to the trial protocol or statistical procedures after initiation without compromising validity, aiming for increased flexibility and efficiency. Enrichment designs prospectively select patient populations where a drug effect is more likely to be detected, thereby increasing the efficiency of drug development efpia.eu.
Pooled Analyses in Safety Studies (e.g., Suicidal Ideation)
Pooled analyses involve combining data from multiple individual clinical trials to increase statistical power and detect signals that might not be apparent in single studies, particularly for rare but serious adverse events. This methodology is crucial for assessing safety profiles across a class of drugs.
For antiepileptic drugs (AEDs), including this compound (marketed as Peganone), pooled analyses have been instrumental in identifying potential safety concerns such as suicidal ideation and behavior. A comprehensive pooled analysis of 199 placebo-controlled clinical trials, encompassing 11 different AEDs (both monotherapy and adjunctive therapy), provided significant findings regarding the risk of suicidal thoughts or behavior fda.govfda.govcyim.comdrugs.combsgdtphcm.vn.
Key Findings from Pooled Analyses on AEDs and Suicidal Ideation:
| Metric | AED-Treated Patients (n=27,863) | Placebo-Treated Patients (n=16,029) |
| Estimated Incidence Rate | 0.43% | 0.24% |
| Adjusted Relative Risk (95% CI) | 1.8 (1.2, 2.7) | - |
| Increase in Cases per 530 Patients Treated | Approximately 1 case | - |
| Median Treatment Duration | 12 weeks | 12 weeks |
Note: Data derived from pooled analyses of 199 placebo-controlled clinical trials of 11 different AEDs, including this compound. fda.govfda.govcyim.comdrugs.combsgdtphcm.vn
This analysis indicated that patients randomized to an AED had approximately twice the risk (adjusted Relative Risk 1.8, 95% CI: 1.2, 2.7) of suicidal thinking or behavior compared to those randomized to placebo fda.govfda.govcyim.com. The estimated incidence rate of suicidal behavior or ideation among AED-treated patients was 0.43%, versus 0.24% among placebo-treated patients, representing an increase of approximately one case of suicidal thinking or behavior for every 530 patients treated fda.govfda.govdrugs.combsgdtphcm.vn. The increased risk was observed as early as one week after starting AED treatment and persisted throughout the assessed duration of treatment, with most trials not extending beyond 24 weeks fda.govcyim.comdrugs.combsgdtphcm.vn. The consistency of this risk across AEDs with varying mechanisms of action and indications suggests a class effect fda.gov.
Emerging Research Areas and Future Directions for Ethotoin
Re-evaluation of Ethotoin's Role in Specific Epilepsy Syndromes
While this compound has been utilized for generalized tonic-clonic and complex partial seizures, its precise role in specific epilepsy syndromes warrants re-evaluation using modern diagnostic and research methodologies. Historically, this compound was considered minimally effective upon its introduction, yet it garnered renewed interest due to its comparatively favorable side effect profile nih.gov. A retrospective study highlighted its continued use as an adjunctive therapy for partial and secondarily generalized seizures, noting its low side effect burden nih.gov. This suggests a potential for this compound to be re-examined as an adjunctive agent, especially in cases where newer drugs may not achieve full seizure control or cause intolerable adverse effects. The need for prospective controlled trials, particularly for tonic seizures, has been explicitly identified, indicating a clear direction for modern clinical research to define its efficacy more rigorously in specific seizure types wikipedia.org.
Exploration of Novel Therapeutic Applications Beyond Seizure Control
Beyond its established anticonvulsant properties, emerging research suggests potential novel therapeutic applications for this compound. One notable area of investigation involves its utility in the treatment of keloid. Preliminary findings indicate that this compound shows promise in keloid treatment, exhibiting lower toxicity compared to phenytoin (B1677684) and demonstrating the ability to target key genes involved in keloid pathogenesis nih.gov. This opens an avenue for exploring this compound's pharmacological actions in non-epileptic conditions, potentially leveraging its molecular interactions for new therapeutic indications.
Investigation of Uncharacterized Metabolic Pathways and Metabolite Activity
The metabolism of this compound is known to be saturable, leading to the formation of N-deethyl this compound and p-hydroxyl-ethotoin as primary metabolites handwiki.orgchembase.cnmdpi-res.comvrachi.name. Furthermore, the N-deethylated metabolite may undergo further metabolism to 2-phenylhydantoic acid vrachi.name. Despite these known pathways, the extent of oral absorption of this compound is not fully understood, and there is a recognized scarcity of comprehensive data regarding its metabolism, absorption, and excretion in patients receiving chronic doses wikipedia.orghandwiki.orgchembase.cnmdpi-res.com. This highlights a critical need for advanced pharmacokinetic studies to fully characterize unaddressed metabolic pathways and to investigate the pharmacological activity of its various metabolites. Such research could uncover active metabolites contributing to its therapeutic effects or identify pathways relevant to drug-drug interactions, especially given its non-linear kinetics handwiki.orgmdpi-res.com.
Advanced Pharmacogenomic Research to Predict Response and Adverse Events
Pharmacogenomic research, which aims to predict patient responses to medications based on genetic variations, represents a crucial future direction for this compound. Interindividual differences in drug response are often influenced by single nucleotide polymorphisms (SNPs) in genes encoding drug efflux transporters, drug targets, and metabolic enzymes. While specific pharmacogenomic studies for this compound are not extensively documented in the available literature, the general principles of AED pharmacogenomics are highly relevant. Given this compound's structural similarity to other hydantoins like phenytoin (PubChem CID: 1775), which has known pharmacogenomic considerations related to genes like HLA-B1502*, future research could investigate genetic markers influencing this compound's efficacy and tolerability. Understanding these genetic factors could pave the way for personalized medicine approaches, optimizing treatment outcomes and minimizing variability in patient response.
Development of Improved Formulations or Delivery Systems
This compound is currently available in tablet form handwiki.org. However, the development of improved formulations and novel delivery systems could significantly enhance its clinical utility, particularly for patient populations with swallowing difficulties, such as pediatric and geriatric patients. While an oral suspension can be compounded, novel approaches like orodispersible tablets (ODTs) or modified-release systems could offer advantages in terms of administration convenience, rapid onset of action, and potentially improved bioavailability. Research into advanced drug delivery technologies, such as dual-retard techniques for high-solubility active ingredients, could be explored to optimize this compound's pharmacokinetic profile and patient compliance.
Addressing the Historical Data Gaps with Modern Research Paradigms
This compound was introduced in the mid-20th century, a period when many antiepileptic drugs entered the market without the rigorous controlled assessment standards prevalent today nih.gov. Consequently, there are limited high-quality clinical trials specifically for this compound in the modern literature. Future research needs to systematically address these historical data gaps by employing modern research paradigms, including large-scale, well-designed prospective controlled trials. This involves re-evaluating its efficacy and safety profile using contemporary methodologies, potentially leveraging real-world evidence studies and advanced statistical analyses to provide a more comprehensive understanding of its therapeutic value in current epilepsy management wikipedia.org.
Comparative Effectiveness Research against Emerging Antiepileptic Agents
As an older AED, this compound's comparative effectiveness against the array of newer antiepileptic agents remains an important area for investigation. While newer AEDs are often perceived to have better tolerability profiles, their superior efficacy as a group over conventional AEDs has not always been definitively established in all contexts. There is a recognized need for more extensive, long-term randomized comparisons of anticonvulsant drugs. Future studies could focus on head-to-head trials comparing this compound, particularly as an adjunctive therapy, with newer agents in specific patient populations or seizure types where its low side effect profile might offer a distinct advantage nih.gov. Such research would provide valuable evidence to guide clinical decision-making and potentially reposition this compound within the current therapeutic landscape.
Q & A
Q. What molecular mechanisms underlie Ethotoin’s anticonvulsant activity, and how do they compare to phenytoin?
this compound’s primary mechanism involves modulation of neuronal sodium and calcium ion channels, stabilizing hyperexcitable membranes during depolarization and repolarization phases . Unlike phenytoin, this compound exhibits stronger interactions with residues like PHEA207 and LYSA61 in potassium channels, forming hydrogen and alkyl bonds that may explain its enhanced efficacy and reduced side effects . Researchers should employ in vitro electrophysiological assays (e.g., patch-clamp) and molecular docking simulations to compare binding affinities and ion flux modulation between this compound and other hydantoins .
Q. What experimental models are most suitable for evaluating this compound’s pharmacokinetic properties?
this compound demonstrates nonlinear kinetics, with metabolite 5-phenylhydantoin accumulating disproportionately at higher doses . Rodent models are recommended for initial pharmacokinetic profiling, but human hepatic microsomes or cell lines (e.g., HepG2) should validate metabolic pathways. Plasma concentration-time curves must account for age-related clearance variations, particularly in geriatric populations with compromised hepatic/renal function . Include LC-MS/MS for precise quantification of this compound and its metabolites in biological matrices .
Q. How should researchers design dose-response studies for this compound to account for nonlinear kinetics?
Adopt a staggered dosing protocol with frequent plasma sampling (every 2–4 hours) to capture saturation thresholds. For example, single-dose studies (500–1500 mg) reveal nonlinearity in AUC and Cmax due to metabolic enzyme saturation . Use non-compartmental analysis (NCA) and population pharmacokinetic models (e.g., NONMEM) to identify covariates like age, weight, and CYP2C9/CYP2C19 polymorphisms .
Advanced Research Questions
Q. How can molecular docking studies resolve contradictions in this compound’s structure-activity relationships (SAR) compared to phenytoin?
While both drugs target voltage-gated sodium channels, this compound’s 3-ethyl group and 5-phenyl configuration enable unique interactions. For example, this compound forms a 2.90 Å hydrogen bond with PHEA207 in K<sup>+</sup> channels, unlike phenytoin’s 1.99 Å bond with ARGA57 . Advanced researchers should use ab initio molecular dynamics (AIMD) to simulate conformational changes in channel proteins and compare free-energy landscapes of ligand binding. Table 1 summarizes key docking parameters:
| Parameter | This compound | Phenytoin |
|---|---|---|
| Hydrogen Bond (Å) | 2.90 (PHEA207) | 1.99 (ARGA57) |
| Hydrophobic Interaction | 3.76 Å (LYSA61) | 5.18 Å (LEUB53) |
Q. What methodologies address conflicting data on this compound’s teratogenicity in preclinical models?
Discrepancies arise from species-specific metabolic differences and maternal toxicity thresholds. To mitigate bias, use in vitro embryotoxicity assays (e.g., embryonic stem cell test) alongside in vivo zebrafish models. Ensure plasma concentrations in animal studies mirror human therapeutic ranges (8–15 μg/mL) . For translational relevance, integrate placental transfer studies using ex vivo human cotyledon perfusion models .
Q. How can researchers optimize in silico-in vivo extrapolation (IVIVE) for this compound’s nonlinear kinetics?
Leverage physiologically based pharmacokinetic (PBPK) modeling tools (e.g., Simcyp) to simulate saturation of CYP3A4/5-mediated metabolism. Validate models with clinical data from phase I trials, adjusting for enterohepatic recirculation and protein-binding variability (>80% albumin-bound) . Include metabolite quantification to distinguish parent drug effects from 5-phenylhydantoin’s contributions .
Methodological and Ethical Considerations
Q. What ethical frameworks apply to this compound trials in vulnerable populations (e.g., pediatric/geriatric patients)?
Adhere to PICOT criteria: define Population (e.g., geriatric patients with renal impairment), Intervention (adjusted dosing), Comparison (standard-dose adults), Outcome (seizure frequency reduction), and Time (6-month follow-up) . For pediatric studies, use adaptive trial designs with Bayesian statistics to minimize sample size while ensuring safety .
Q. How should researchers address conflicting literature on this compound’s efficacy in partial vs. generalized seizures?
Conduct a scoping review with PRISMA-ScR guidelines to map evidence gaps . Prioritize randomized controlled trials (RCTs) with EEG-confirmed seizure classification. For meta-analysis, use random-effects models to account for heterogeneity in dosing protocols and outcome measures .
Q. What are best practices for ensuring reproducibility in this compound experiments?
- Experimental Design : Follow ARRIVE 2.0 guidelines for preclinical studies, including blinding and randomization .
- Data Reporting : Provide raw electrophysiology traces, docking parameters (e.g., AutoDock Vina settings), and NMR spectra in supplementary materials .
- Statistical Analysis : Use mixed-effects models for longitudinal data and report Cohen’s d for effect sizes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
